1-Chloro-2-fluoro-3-isopropylbenzene
Description
1-Chloro-2-fluoro-3-isopropylbenzene (C₉H₁₀ClF) is a halogenated aromatic compound featuring chloro, fluoro, and isopropyl substituents at the 1, 2, and 3 positions of the benzene ring, respectively. The compound’s reactivity and physical properties are influenced by the electron-withdrawing effects of chlorine and fluorine, as well as the steric bulk of the isopropyl group.
Properties
Molecular Formula |
C9H10ClF |
|---|---|
Molecular Weight |
172.63 g/mol |
IUPAC Name |
1-chloro-2-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10ClF/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,1-2H3 |
InChI Key |
YCKRJNYTGWQAON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-fluoro-3-isopropylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the following steps:
Friedel-Crafts Alkylation: Benzene is alkylated with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form isopropylbenzene.
Halogenation: The isopropylbenzene undergoes halogenation with chlorine and fluorine under controlled conditions to introduce the chlorine and fluorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-fluoro-3-isopropylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction can lead to the formation of hydrocarbons.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) or oleum is used for sulfonation.
Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed:
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of di- or tri-halogenated derivatives.
Scientific Research Applications
1-Chloro-2-fluoro-3-isopropylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-2-fluoro-3-isopropylbenzene involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles. The presence of chlorine and fluorine atoms influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Positional Isomers: 1-Chloro-2-isopropylbenzene and 1-Chloro-4-isopropylbenzene
Structural Differences :
Physical Properties :
Key Observations :
- Both isomers share identical molecular formulas and weights but exhibit minor differences in boiling points (191°C vs. 193°C), likely due to variations in molecular symmetry and intermolecular interactions.
- The 4-isopropyl derivative shows broader solubility in organic solvents, possibly due to reduced steric hindrance compared to the 2-isopropyl isomer.
Substituted Derivatives: 1-Chloro-3-isopropyl-4-methylbenzene
Structural Differences :
Physical Properties :
| Property | 1-Chloro-3-isopropyl-4-methylbenzene |
|---|---|
| Molecular Formula | C₁₀H₁₃Cl |
| Molecular Weight (g/mol) | 168.666 |
Key Observations :
- The additional methyl group elevates molecular weight by ~14 g/mol compared to the target compound. This modification likely increases hydrophobicity and boiling point, though exact data are unavailable.
Functional Group Variation: 1-Chloro-2-fluoro-3-isopropoxybenzene
Structural Differences :
Physical Properties :
| Property | 1-Chloro-2-fluoro-3-isopropoxybenzene |
|---|---|
| Molecular Formula | C₉H₁₀ClFO |
| Molecular Weight (g/mol) | 188.63 |
Key Observations :
- The molecular weight is higher (188.63 g/mol) due to the oxygen atom, which may also lower volatility relative to the target compound.
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